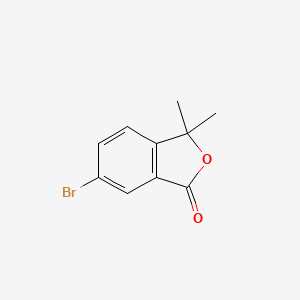

1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1(3H)-isobenzofuranone, 6-bromo-3,3-dimethyl-" is a derivative of isobenzofuranone, which is a class of organic compounds characterized by a fused benzene and furan ring system with a ketone functional group. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of isobenzofuranone derivatives can be achieved through various methods. For instance, a novel derivative, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, was synthesized via the reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine with a high yield of 90% . Another approach involves the preparation of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization, demonstrating a broad substrate scope and the potential for further chemical modifications .

Molecular Structure Analysis

The crystal structure of these compounds has been extensively studied. For example, the crystal structure of a 3-((4,6-dimethylpyrimidin-2-yl)amino) derivative was determined to crystallize in the triclinic space group P-1, with detailed unit-cell parameters and the molecule exhibiting a nearly planar conformation . Similarly, the crystal structures of 6-carboxy-5,7-dimethoxy-1(3H)-isobenzofuranone and its carboxymethyl derivative were elucidated, revealing nearly planar molecules and a system of hydrogen bonds stabilizing the crystalline structure .

Chemical Reactions Analysis

Isobenzofuranone derivatives can undergo various chemical reactions. For instance, S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides were prepared and reacted with different bases to yield a variety of products, including 1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-carbothioamides and 1,3-dimethyl-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)thioureas . The reactivity of these compounds under different conditions highlights their versatility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of isobenzofuranone derivatives are influenced by their molecular structure. The presence of substituents such as bromine, methoxy, and methyl groups can affect their electronic properties, solubility, and reactivity. For example, the antioxidant activity, DNA binding affinity, and cytotoxicity against cancer cells of certain derivatives have been investigated, demonstrating their potential biological relevance . The interaction with DNA was found to occur through minor groove binding, with the binding strength quantified by UV–Vis measurement .

Wissenschaftliche Forschungsanwendungen

Cancer Cytotoxicity

1(3H)-Isobenzofuranone derivatives have been identified for their cytotoxic properties against various human cancer cell lines. A study isolating new isobenzofuranone derivatives from marine Streptomyces sp. M268 highlighted the compound's efficacy in inhibiting cancer cell growth in HL-60, A549, and BEL-7402 cell lines (Xie et al., 2012). Similarly, derivatives isolated from the mangrove endophytic fungus Penicillium sp. ZH58 demonstrated cytotoxicity against KB and KBV200 cells, suggesting potential for anticancer drug development (Yang et al., 2013).

Antimicrobial and Antifungal Activities

Isobenzofuranone derivatives exhibit notable antifungal and antimicrobial properties. Research on compounds derived from Hypoxylon anthochroum strain Gseg1 demonstrated antifungal and antioomycete activities, offering a basis for developing new plant protection strategies against agricultural pathogens (Sánchez-Fernández et al., 2020).

Synthetic Methodology and Chemical Reactivity

Studies have also focused on the synthesis and chemical reactivity of isobenzofuranone derivatives. For instance, a regioselective synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids offers new pathways for synthesizing structurally diverse heterocycles, highlighting the compound's versatility in organic synthesis (Zheng et al., 2019). Another example includes the development of domino one-pot strategies for synthesizing isobenzofuran-1(3H)-ones, emphasizing green chemistry approaches by using water as the solvent (Mahendar & Satyanarayana, 2015).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It is known that benzofuran derivatives can exhibit a wide range of biological and pharmacological activities . The specific interactions of this compound with its targets and the resulting changes in cellular function are areas of ongoing research.

Biochemical Pathways

Benzofuran derivatives are known to have diverse biological activities, suggesting they may interact with multiple pathways

Eigenschaften

IUPAC Name |

6-bromo-3,3-dimethyl-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-10(2)8-4-3-6(11)5-7(8)9(12)13-10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAQBIFAALGMAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2522841.png)

![5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2522844.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2522846.png)

![N-(1-Cyanocyclohexyl)-2-[(1S,5R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]-N-methylacetamide](/img/structure/B2522847.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B2522851.png)

![4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2522855.png)

![7-(2-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522857.png)

![N-{[5-(2-Methylcyclopropyl)furan-2-YL]methylidene}hydroxylamine](/img/structure/B2522863.png)